Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate
Description
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is a specialized organic compound that stands at the intersection of two highly significant areas of chemical research: fluorinated organic compounds and β-keto esters. Its molecular architecture, featuring a difluorinated phenyl ring attached to a four-carbon keto-ester chain, makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The following sections will delve into the importance of its key chemical features and outline the research scope for this specific compound.
The introduction of fluorine into organic molecules, a process known as fluorination, is a powerful strategy in modern chemistry for modulating the properties of a compound. The presence of fluorine can dramatically alter a molecule's physical, chemical, and biological characteristics compared to its non-fluorinated counterparts. ias.ac.in
Key Impacts of Fluorination:
Enhanced Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. nih.govsigmaaldrich.com This high bond strength often imparts increased thermal and metabolic stability to the molecule, meaning it is less likely to be broken down by metabolic processes in the body. nih.gov This can lead to a longer biological half-life for drug candidates.
Increased Lipophilicity: Fluorine is highly electronegative, yet its introduction can increase the lipophilicity (the ability to dissolve in fats and lipids) of a molecule. This property can improve a drug's ability to pass through cell membranes, enhancing its absorption and bioavailability. chemicalbook.com
Modulation of Electronic Properties: As the most electronegative element, fluorine can influence the acidity or basicity (pKa) of nearby functional groups. chemicalbook.com This can affect how a molecule interacts with its biological target, potentially leading to stronger and more selective binding.
Due to these unique effects, fluorinated compounds are prevalent in a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.govgoogle.com An estimated 20% of all pharmaceutical drugs contain fluorine, highlighting the element's importance in medicinal chemistry. nih.govchemicalbook.com
Table 1: Influence of Fluorination on Molecular Properties
| Property | Effect of Fluorine Incorporation | Rationale |
|---|---|---|
| Metabolic Stability | Often Increased | High strength of the C-F bond resists enzymatic cleavage. nih.govsigmaaldrich.com |
| Lipophilicity | Generally Increased | Can improve permeability across biological membranes. chemicalbook.com |
| Binding Affinity | Can be Enhanced | Fluorine's electronegativity can lead to favorable interactions with biological targets. chemicalbook.com |
| Bioavailability | Often Improved | A combination of increased stability and lipophilicity can lead to better absorption and distribution. chemicalbook.comchemicalbook.com |
The β-keto ester is a highly versatile functional group in organic synthesis, prized for its dual reactivity. This structural motif consists of a ketone and an ester group separated by a single carbon atom (the α-carbon). This arrangement provides multiple reactive sites within the same molecule, making β-keto esters valuable starting materials for constructing a wide variety of complex chemical structures. researchgate.netunl.edu
The chemical versatility of β-keto esters stems from:
Nucleophilic α-Carbon: The hydrogen atoms on the α-carbon are acidic and can be easily removed by a base to form a stabilized enolate. This nucleophilic enolate can then react with various electrophiles (e.g., alkyl halides) to form new carbon-carbon bonds, a fundamental process in building molecular complexity. chemsynthesis.com
Electrophilic Carbonyl Carbons: Both the ketone and the ester carbonyl carbons are electrophilic and can be attacked by nucleophiles. This allows for a wide range of transformations, including reductions to alcohols or reactions with organometallic reagents.
Cyclization Reactions: The ability to act as both a nucleophile and an electrophile at different positions makes β-keto esters ideal precursors for the synthesis of cyclic compounds, particularly heterocyclic systems which are common in pharmaceuticals. unl.edu
β-Keto esters are key intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. researchgate.netunl.edu Their utility is demonstrated in numerous named reactions and multi-step synthetic sequences developed over decades of chemical research.
Table 2: Reactivity of β-Keto Esters
| Reactive Site | Type of Reactivity | Common Transformations |
|---|---|---|
| α-Carbon | Nucleophilic (as enolate) | Alkylation, Acylation, Michael Addition |
| Keto Carbonyl | Electrophilic | Reduction, Grignard Reaction, Knoevenagel Condensation |
| Ester Carbonyl | Electrophilic | Hydrolysis, Transesterification, Amidation, Reduction |
The specific structure of this compound makes it a compound of significant interest as a synthetic intermediate, particularly in the field of medicinal chemistry. While detailed studies focusing exclusively on this exact molecule are not extensively documented in publicly available literature, its research value can be inferred from the reactivity of its core components and the applications of structurally similar compounds.
The primary research focus for this compound is its use as a precursor for the synthesis of more complex, biologically active molecules. The difluorophenyl group is a common feature in modern pharmaceuticals, and the β-keto ester portion of the molecule provides a reactive handle for further chemical modification.
A significant application for β-keto esters is in the synthesis of pyrazolo[1,5-a]pyrimidines. These are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention from chemists due to their wide range of pharmacological activities, including potential use as anti-inflammatory, anti-tumor, and antiviral agents. ias.ac.innih.gov The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound like this compound. nih.govnih.gov The difluoro-substitution pattern on the phenyl ring would be carried into the final product, potentially enhancing its efficacy as a drug candidate.
Therefore, the research scope for this compound is primarily centered on its role as a specialized building block for creating novel heterocyclic compounds with potential therapeutic value.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂F₂O₃ |
| Molecular Weight | 242.22 g/mol |
| Appearance | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
| Boiling Point | (Not specified in available literature) |
| CAS Number | 335665-31-7 |
Note: Experimental physical properties are not widely reported in the reviewed literature. Values are based on chemical formula and CAS registry information.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZSBVMXDYVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645579 | |
| Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-22-2 | |
| Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 4 3,4 Difluorophenyl 4 Oxobutyrate and Analogues
Direct Synthesis Approaches
Direct synthesis focuses on building the molecule sequentially, typically starting with the formation of the aromatic ketone core followed by the introduction of the ester functionality.
Synthesis of 4-(3,4-Difluorophenyl)-4-Oxobutanoic Acid as a Key Precursor
A crucial intermediate in the synthesis of the target compound is the carboxylic acid, 4-(3,4-difluorophenyl)-4-oxobutanoic acid. This precursor contains the required difluorophenyl ketone structure and a carboxylic acid group that can be subsequently converted to the ethyl ester.
Friedel-Crafts Acylation Methodologies
The Friedel-Crafts acylation is a primary method for forming aryl ketones and is well-suited for synthesizing the precursor acid. numberanalytics.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group into an aromatic ring. numberanalytics.comsigmaaldrich.com For the synthesis of 4-(3,4-difluorophenyl)-4-oxobutanoic acid, the reaction is typically performed between 1,2-difluorobenzene (B135520) and succinic anhydride (B1165640).
The reaction requires a Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. numberanalytics.comnih.gov The catalyst activates the acylating agent (succinic anhydride), forming a highly electrophilic acylium ion intermediate. youtube.com This electrophile then attacks the electron-rich 1,2-difluorobenzene ring to form the acylated product. sigmaaldrich.com A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated, which prevents further substitution reactions on the aromatic ring. organic-chemistry.org
Table 1: Typical Reagents for Friedel-Crafts Acylation
| Role | Compound |
|---|---|
| Aromatic Substrate | 1,2-Difluorobenzene |
| Acylating Agent | Succinic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) |
Esterification Reactions for the Formation of Ethyl 4-(3,4-Difluorophenyl)-4-Oxobutyrate
Once the precursor, 4-(3,4-difluorophenyl)-4-oxobutanoic acid, is obtained, the final step in this direct route is the conversion of the carboxylic acid group into an ethyl ester. Several standard esterification methods can be employed for this transformation.
One of the most common methods is the Fischer esterification . This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it forms, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
Alternatively, milder conditions can be used, particularly if the substrate is sensitive to strong acids and high temperatures. The dicyclohexylcarbodiimide (DCC) coupling method is a convenient option that proceeds at room temperature. orgsyn.org In this procedure, the carboxylic acid is treated with ethanol (B145695) in the presence of DCC and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org DCC activates the carboxylic acid, and the reaction yields the ester and dicyclohexylurea, a solid byproduct that can be removed by filtration. orgsyn.org
Table 2: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents |
General Synthetic Routes for β-Keto Esters Applicable to the Compound
Beyond the direct synthesis via a carboxylic acid precursor, this compound can be conceptualized as a β-keto ester. Therefore, general synthetic methods for this class of compounds are applicable. These routes typically involve the formation of a carbon-carbon bond adjacent to a carbonyl group.
Acylation of Enolates and Enol Silyl (B83357) Ethers
The C-acylation of ketone enolates is a frequently used reaction in organic synthesis to produce β-dicarbonyl compounds, including β-keto esters. acs.org The process begins with the deprotonation of a ketone at the α-carbon using a strong base to form a nucleophilic enolate. jove.comntu.edu.sg This enolate can then react with an acylating agent.
For the synthesis of a compound like this compound, this would involve the enolate of ethyl acetate (B1210297) reacting with an acylating agent such as 3,4-difluorobenzoyl chloride. However, the self-condensation of ethyl acetate is a competing reaction. A more controlled approach involves the acylation of pre-formed enolates or their more stable derivatives, like enol silyl ethers. organic-chemistry.org The C-acylation of enol silyl ethers can be catalyzed by reagents like pentafluorophenylammonium triflate (PFPAT) in the presence of an acid chloride to produce β-keto esters in good yields. organic-chemistry.org
Table 3: Reagents for Enolate Acylation
| Component | Example Reagents |
|---|---|
| Ketone/Ester Source | Ethyl Acetate |
| Base (for enolate formation) | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |
| Acylating Agent | 3,4-Difluorobenzoyl chloride |
Condensation Reactions (e.g., Decarboxylative Claisen Condensation)
The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters. libretexts.org It involves the reaction between two ester molecules in the presence of a strong base, resulting in a new carbon-carbon bond. youtube.com The reaction of ethyl 3,4-difluorobenzoate with ethyl acetate in the presence of a base like sodium ethoxide would be a potential, though challenging, route to the target molecule.
A more versatile and modern variation is the decarboxylative Claisen condensation . thieme-connect.com This method uses substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles. organic-chemistry.org The magnesium enolates of these compounds react with various acyl donors, including acyl chlorides or even carboxylic acids, to afford functionalized β-keto esters in moderate to excellent yields. thieme-connect.com The reaction proceeds through the loss of carbon dioxide, which acts as a thermodynamic driving force. libretexts.orgyoutube.com This approach offers a high degree of control and applicability to a wide range of substrates. organic-chemistry.org
Carboxylation of Ketone Enolates
The synthesis of β-keto esters through the carboxylation of ketone enolates represents a significant method in organic chemistry. This transformation involves the reaction of an enolate, generated from a ketone precursor, with a carboxylating agent. Common sources for the carboxyl group include carbon dioxide and carbon monoxide, often in the presence of transition metal catalysts such as palladium. nih.govresearchgate.net The process hinges on the nucleophilic character of the enolate, which attacks the electrophilic carbon of the carboxylating agent.
While a general and established method, its application to ketones bearing specific functionalities, such as the 3,4-difluorophenyl group, follows the fundamental principles of enolate chemistry. The reaction conditions, including the choice of base to generate the enolate and the catalyst system, are crucial for achieving high yields and selectivity. The general approach is valued for its directness in forming the β-keto ester moiety. nih.govresearchgate.net
Lipase-Catalyzed Transesterification for Chiral β-Keto Ester Formation
The generation of chiral β-keto esters is of paramount importance for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Lipase-catalyzed transesterification has emerged as a powerful biocatalytic tool for this purpose. Lipases, a class of hydrolase enzymes, can function in organic solvents to catalyze esterification and transesterification reactions. nih.gov This enzymatic approach offers high enantioselectivity, allowing for the kinetic resolution of racemic mixtures of β-keto esters or their precursors. mdpi.com
In a typical kinetic resolution, the lipase (B570770) will selectively acylate or deacylate one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. For instance, lipase PSIM from Burkholderia cepacia has been effectively used in the hydrolysis of racemic β-amino carboxylic ester hydrochlorides, yielding enantiopure amino esters and amino acids. mdpi.com Similarly, lipases can be employed to resolve racemic β-keto esters through transesterification with an alcohol, producing a chiral β-keto ester and an acetylated alcohol. The choice of enzyme, solvent, and acyl donor are critical parameters that influence both the reaction rate and the enantioselectivity. mdpi.com The mild reaction conditions and high selectivity make this method an attractive green alternative to traditional chemical resolutions. rsc.org
Table 1: Examples of Lipase-Catalyzed Resolutions
| Enzyme | Substrate Type | Reaction | Selectivity | Reference |
|---|---|---|---|---|
| Lipase PSIM (Burkholderia cepasia) | Racemic β-amino carboxylic esters | Hydrolysis | Excellent (E > 200) | mdpi.com |
| Lipase AK (Pseudomonas fluorescens) | Racemic 2-phenylchroman-4-ol | Acylation | High (E > 200) | mdpi.com |
Synthesis from Ketones and Ethyl Chloroformate
A direct and efficient method for the synthesis of β-keto esters involves the reaction of a ketone with ethyl chloroformate in the presence of a base. nih.govnih.gov This method provides a rapid route to a variety of β-keto esters. The reaction proceeds via the formation of a ketone enolate, generated by the base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
This approach has been demonstrated to be applicable to a range of ketones, including cyclic ketones and those bearing various functional groups. researchgate.netnih.gov The simplicity and speed of this method, along with its tolerance for different substituents, make it a valuable tool in organic synthesis. researchgate.netnih.gov For the synthesis of this compound, this would involve the reaction of 1-(3,4-difluorophenyl)ethanone with a suitable base to form the enolate, followed by acylation with ethyl chloroformate.
Table 2: Synthesis of β-Keto Esters using Ethyl Chloroformate
| Ketone Type | Base | Key Features | Reference |
|---|---|---|---|
| Various ketones | Not specified | Simple, fast, and efficient method. | nih.gov |
| Cyclic ketones | Not specified | Tolerates alkyl halogens and protecting groups (Boc, Cbz). | researchgate.net |
Advanced Fluorination Techniques Relevant to the Difluorophenyl Moiety
The introduction of fluorine atoms into aromatic rings is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. The 3,4-difluorophenyl moiety is a common feature in many pharmaceuticals, and advanced fluorination techniques are crucial for its synthesis.
Transition Metal-Catalyzed Fluorination (e.g., Nickel-Catalyzed Defluorinative Cross-Coupling Reactions)
Transition metal catalysis offers powerful methods for the formation of carbon-fluorine bonds. Nickel-catalyzed cross-coupling reactions, in particular, have been developed for the synthesis of difluoroalkylated compounds. These reactions can involve the coupling of difluoromethylated alkyl bromides with organohalides. researchgate.net For instance, nickel catalysis can facilitate the reductive cross-coupling of unactivated CF₂H-substituted electrophiles with a variety of aryl halides, providing access to molecules containing a difluoromethyl group attached to an aromatic ring. rsc.orgresearchgate.net
These methods are noted for their high efficiency and broad functional group compatibility. researchgate.net The development of nickel-catalyzed difluoroalkylation of aryl boronic acids using functionalized difluoromethyl bromides and chlorides represents a cost-effective pathway to a wide array of difluoroalkylated arenes. dntb.gov.ua
Hypervalent Iodine Reagent-Mediated Fluorination
Hypervalent iodine reagents have gained significant traction as versatile and environmentally friendly reagents for a range of organic transformations, including fluorination. nih.govacs.org These reagents can act as powerful oxidants or electrophiles, activating fluorinating agents under mild conditions. researchgate.net (Difluoroiodo)arenes, a class of hypervalent iodine fluorides, can be synthesized by the fluorination of an iodoarene or through ligand exchange. nih.govacs.org
Hypervalent iodine(III) compounds can mediate the para-selective aromatic fluorination of various substrates. researchgate.net The mechanism often involves the in situ formation of a reactive fluoroiodine(III) species from a fluorine source and a hypervalent iodine precursor like Phenyliodine(III) diacetate (PIDA). arkat-usa.org This methodology provides a valuable route for the direct introduction of fluorine onto aromatic rings.
Table 3: Hypervalent Iodine Reagents in Fluorination
| Reagent Type | Application | Key Features | Reference |
|---|---|---|---|
| Phenyliodine(III) diacetate (PIDA) / HF | para-fluorination of anilines | In situ formation of reactive fluoroiodine(III) | arkat-usa.org |
| (Difluoroiodo)arenes | General fluorination | Synthesized from iodoarenes or via ligand exchange | nih.govacs.org |
Enzymatic Synthesis of Fluorinated Compounds (e.g., Fluorinase-Catalyzed C-F Bond Formation)
The enzymatic formation of carbon-fluorine (C-F) bonds represents a green and highly specific approach to organofluorine synthesis. The discovery of the fluorinase enzyme, first identified in the bacterium Streptomyces cattleya in 2002, provided a biological pathway for C-F bond formation. numberanalytics.comrsc.org This enzyme catalyzes the reaction between the fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). researchgate.net
The catalytic mechanism involves the binding of the substrate to the enzyme's active site, activation of the fluoride ion to enhance its nucleophilicity, and subsequent nucleophilic attack on the substrate to form the C-F bond. numberanalytics.com While nature has evolved enzymes to form C-F bonds, others, like fluoroacetate (B1212596) dehalogenases, are capable of cleaving them. researchgate.netnih.gov The study of fluorinases and their mechanisms opens avenues for the biotechnological production of fluorinated compounds, offering a milder alternative to traditional chemical synthesis. researchgate.net
Strategies Employing Aryne Intermediates for Fluorinated Organic Molecules
Arynes are highly reactive and versatile intermediates used in organic synthesis to construct complex aromatic molecules through the formation of multiple carbon-carbon and carbon-heteroatom bonds. urfu.ruacs.org These intermediates have been effectively utilized in the synthesis of fluorinated aromatic and heterocyclic compounds. researchgate.net The general strategy involves the generation of an aryne from a suitable precursor, such as an o-silyl aryl triflate, which then undergoes reactions like nucleophilic addition, cycloaddition, or insertion. researchgate.net
The generation of arynes from 2-(trimethylsilyl)aryl trifluoromethanesulfonates can be achieved under mild, nearly neutral conditions using a fluoride source like cesium fluoride. rsc.org Once formed, the aryne can be trapped by various nucleophiles. For the synthesis of fluorinated compounds, a fluoride ion source can be used to achieve nucleophilic fluorination of the aryne intermediate. researchgate.net
Another approach involves the reaction of arynes with CF₃SO₂-containing nucleophiles. rsc.org For instance, a carbanion generated from a β-triflyl ester can add to an aryne intermediate. This is followed by an intramolecular rearrangement and protonation to yield a formal insertion product, resulting in the formation of an aryl triflone. rsc.org While not a direct route to the target keto ester, this demonstrates the utility of arynes in forming C-C bonds with fluorine-containing moieties. The reaction of an aryne precursor with a β-triflyl ester can produce the desired insertion products, although yields may be modest. rsc.org This methodology provides a powerful tool for building complex fluorinated aromatic systems that are foundational for molecules like this compound. urfu.ru
Direct Carbon-Hydrogen (C-H) Functionalization for Fluorine Incorporation
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org The ketone functional group is particularly attractive as a directing group in such transformations due to its prevalence in bioactive molecules and its ability to be converted into other functional groups. rsc.org Transition metal-catalyzed, ketone-directed C-H functionalization has been extensively studied, enabling selective modifications at positions ortho or beta to the carbonyl group. rsc.orgrsc.org
In the context of synthesizing fluorinated aryl ketones, the ketone's carbonyl oxygen can act as a directing group, coordinating to a transition metal catalyst (e.g., ruthenium, palladium) and facilitating the activation of a specific C-H bond on the aromatic ring. rsc.orgutexas.edu This strategy allows for subsequent coupling reactions. For instance, a ketone-directed ortho-arylation could be envisioned where a difluorophenyl group is introduced. One documented approach involves a tandem process where an initial ortho-arylation is followed by a second ketone-directed C-H activation to form complex polycyclic systems like phenanthrones. rsc.org
While direct C-H fluorination directed by a native ketone group is a developing area, the broader strategy of C-H functionalization provides a viable pathway. By using an appropriately substituted starting material, such as a difluorinated aryl iodide, in a ketone-directed C-H arylation reaction, one could construct the core 3,4-difluorophenyl keto-scaffold of the target molecule. These methods represent a highly efficient approach to building complex fluorinated molecules by leveraging the innate reactivity of the ketone moiety. rsc.org
Deoxofluorination of Carbonyl Compounds, Including β-Keto Esters (e.g., with Sulfur Tetrafluoride)
Deoxofluorination is a fundamental transformation in organofluorine chemistry that replaces oxygen atoms, typically from carbonyl or hydroxyl groups, with fluorine atoms. thieme.de For the synthesis of analogues of this compound, the deoxofluorination of a corresponding β-keto ester is a direct and effective strategy to introduce a geminal difluoro group. Sulfur tetrafluoride (SF₄) is a potent and inexpensive reagent for this purpose, capable of converting ketones into geminal difluorides and carboxylic acids into trifluoromethyl groups. thieme.dewikipedia.org
The reaction of a β-keto ester with SF₄ replaces the ketonic oxygen with two fluorine atoms, yielding a β,β-difluoro ester. This transformation is typically conducted in the presence of a catalyst or solvent such as hydrogen fluoride (HF), which activates the SF₄ reagent. wikipedia.org While highly effective, SF₄ is a hazardous gas requiring specialized equipment for safe handling. thieme.dewikipedia.org Consequently, alternative reagents like diethylaminosulfur trifluoride (DAST) are often used for laboratory-scale synthesis, though SF₄ remains important for larger-scale production. thieme.de
Research has focused on optimizing conditions for the deoxofluorination of β-keto esters to maximize yield and safety. A study on the semi-industrial fluorination of various β-keto esters demonstrated the efficacy of SF₄ in producing β,β-difluorocarboxylic acids and their ester derivatives, which are valuable building blocks in medicinal chemistry. The reaction conditions, including temperature and the presence of HF, are crucial for achieving high yields and minimizing side reactions.
Table 1: Examples of Deoxofluorination of β-Keto Esters with SF₄. Data compiled from studies on the synthesis of difluoro esters and acids.
Reactivity and Chemical Transformations of Ethyl 4 3,4 Difluorophenyl 4 Oxobutyrate and Analogues
Reactions at the Ester Functionality
The ethyl ester group is a primary site for nucleophilic acyl substitution, with hydrolysis being one of the most fundamental transformations.
Hydrolysis Reactions to Carboxylic Acids
The conversion of the ethyl ester of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate to its corresponding carboxylic acid, 4-(3,4-difluorophenyl)-4-oxobutanoic acid, can be achieved through either acid- or base-catalyzed hydrolysis.
Acid-catalyzed hydrolysis is a reversible process typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uklibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org To drive the equilibrium towards the products, a large excess of water is generally used. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is more commonly employed for this transformation. chemguide.co.uk The ester is heated under reflux with an aqueous solution of a strong base, like sodium hydroxide (B78521). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting products are the carboxylate salt and ethanol (B145695). chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to yield the final carboxylic acid product, which can then be isolated. chemguide.co.uk This method is often preferred due to its irreversibility and the typically straightforward separation of the alcohol product. chemguide.co.uk
| Reaction Type | Reagents | Conditions | Product | Key Features |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl | Heat (reflux) with excess water | 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid | Reversible reaction chemguide.co.uklibretexts.org |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) 2. H₃O⁺ (acid workup) | 1. Heat (reflux) 2. Acidification | 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid | Irreversible reaction chemguide.co.uk |
Reactions at the Ketone Functionality
The ketone carbonyl group is susceptible to nucleophilic addition, most notably reduction reactions to form secondary alcohols. The synthesis of chiral alcohols via asymmetric reduction is of significant interest in pharmaceutical chemistry.
Reduction Reactions (e.g., Asymmetric Reduction for Chiral Alcohol Formation)
The asymmetric reduction of the ketone in β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals. While specific studies on this compound are not widely documented, extensive research on the analogous compound, ethyl 4-chloro-3-oxobutanoate (COBE), provides significant insight into the potential transformations.
Biocatalysis, using whole-cell systems or isolated enzymes, has emerged as a highly efficient and stereoselective method for this reduction. Various microorganisms and their corresponding enzymes (carbonyl reductases, alcohol dehydrogenases) have been shown to catalyze the reduction of COBE to either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate (CHBE) with high yields and excellent enantiomeric excess (ee). nih.gov
For instance, recombinant E. coli strains expressing specific reductase enzymes are frequently used. One such system, co-expressing an NADPH-dependent aldehyde reductase and a glucose dehydrogenase for cofactor regeneration, achieved a 90.5% yield and 99% ee for (R)-CHBE. nih.gov Similarly, the carbonyl reductase ChKRED20 from Chryseobacterium sp. has been used to produce (S)-CHBE with over 99.5% ee. nih.gov Optimization of reaction conditions, such as temperature, pH, and the use of biphasic solvent systems, can significantly enhance conversion rates and product yields. researchgate.netmdpi.com
| Substrate (Analogue) | Biocatalyst / Enzyme | Product | Yield | Enantiomeric Excess (ee) |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Recombinant E. coli expressing aldehyde reductase & glucose dehydrogenase | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5% | 99% |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Carbonyl reductase ChKRED20 from Chryseobacterium sp. | Ethyl (S)-4-chloro-3-hydroxybutanoate | 95% (isolated) | >99.5% |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Aureobasidium pullulans CGMCC 1244 | Ethyl (S)-4-chloro-3-hydroxybutanoate | 95.6% (conversion) | 98.5% |
| Ethyl 4-chloro-3-oxobutanoate (COBE) | Carbonyl reductase BgADH3 from Burkholderia gladioli | Ethyl (R)-4-chloro-3-hydroxybutanoate | 91.8% (isolated) | 99.9% |
Reactions Involving the Activated Methylene (B1212753) Group (α to Carbonyls)
The methylene group situated between the ketone and the ester functionalities is activated by both electron-withdrawing groups, making its protons acidic and susceptible to deprotonation by a base. The resulting enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.
Condensation Reactions (e.g., Knoevenagel Condensation)
The Knoevenagel condensation is a reaction between an active hydrogen compound and a carbonyl group, typically an aldehyde or ketone, catalyzed by a weak base. wikipedia.org The reaction involves a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org
The activated methylene group in this compound and its analogues makes it a suitable substrate for Knoevenagel-type reactions. Studies on the analogue ethyl 4-chloro-3-oxobutanoate demonstrate its condensation with various aromatic aldehydes in the presence of a catalyst system like morpholine/acetic acid in an ionic liquid. researchgate.net These reactions produce ethyl 2-chloroacetyl-3-arylpropenoates in good yields. researchgate.net Similarly, ethyl acetoacetate, another analogue, reacts with aromatic aldehydes in the presence of piperidine (B6355638) and trifluoroacetic acid to yield the corresponding condensation products. researchgate.net These examples strongly suggest that this compound would react analogously with aldehydes to form substituted enones.
| Active Methylene Compound (Analogue) | Aldehyde | Catalyst / Conditions | Product Type |
| Ethyl 4-chloro-3-oxobutanoate | Aromatic aldehydes (e.g., benzaldehyde) | Morpholine/acetic acid in ionic liquid | Ethyl 2-chloroacetyl-3-arylpropenoate |
| Ethyl acetoacetate | 4-Chlorobenzaldehyde | Piperidine/trifluoroacetic acid in benzene | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate |
| Ethyl acetoacetate | 4-Fluorobenzaldehyde | Piperidine/trifluoroacetic acid in benzene | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate |
Derivatization to Hydrazone Intermediates
The ketone functionality of this compound can readily react with hydrazine (B178648) or its derivatives to form hydrazones. wikipedia.org This reaction is a nucleophilic addition-elimination at the carbonyl carbon. libretexts.org The formation of a hydrazone is often a key step in various synthetic transformations, including the Wolff-Kishner reduction and the synthesis of heterocyclic compounds like pyrazoles. wikipedia.orgresearchgate.net
A highly relevant analogue reaction is the synthesis of ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate. This compound is prepared through the Japp-Klingemann reaction, where a diazonium salt of 2,4-difluoroaniline (B146603) is coupled with ethyl acetoacetate. nih.gov This reaction proceeds through the formation of a hydrazone from the β-keto ester. More directly, the ketone can be condensed with a hydrazine. For example, the reaction of this compound with (3,4-difluorophenyl)hydrazine (B66832) would be expected to yield the corresponding N-(3,4-difluorophenyl)hydrazone, a stable intermediate for further synthetic elaboration. mdpi.com
| Carbonyl Compound (Analogue) | Hydrazine Reagent | Reaction Type | Product |
| Ethyl acetoacetate | 2,4-Difluoroaniline (via diazonium salt) | Japp-Klingemann Reaction | Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate |
Cyclization and Annulation Reactions to Form Heterocyclic Systems
The transformation of acyclic precursors into stable heterocyclic rings through cyclization and annulation reactions represents a cornerstone of synthetic organic chemistry. These reactions are invaluable for constructing molecules with significant biological and material science applications. This compound and its analogues, possessing multiple reactive sites including a ketone, an ester, and an active methylene group, are versatile substrates for such transformations. The strategic reaction of these dicarbonyl compounds with binucleophiles, such as hydrazine and its derivatives, provides a direct and efficient route to a variety of heterocyclic systems. One of the most prominent of these transformations is the synthesis of pyrazolone (B3327878) derivatives, a class of compounds known for a wide spectrum of pharmacological activities. minia.edu.eg
Synthesis of Pyrazolone Derivatives
The synthesis of pyrazolone derivatives is a classic and widely utilized reaction in heterocyclic chemistry, traditionally achieved through the condensation of a β-ketoester with hydrazine or its substituted variants. researchgate.netnih.gov This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds via an initial reaction between the hydrazine and the ketone to form a hydrazone intermediate. youtube.com This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl group, leading to the elimination of an alcohol molecule and the formation of the stable five-membered pyrazolone ring. youtube.com
While this compound is a γ-ketoester (a 1,5-dicarbonyl system), its direct cyclization with hydrazine would lead to the formation of a six-membered dihydropyridazinone ring. To synthesize the five-membered pyrazolone core, the corresponding β-ketoester (a 1,3-dicarbonyl system) analogue, Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate , is the required precursor.
The reaction involves the refluxing of Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or acetic acid. The acidic conditions often used can catalyze both the hydrazone formation and the subsequent cyclization step. The reaction yields 5-(3,4-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one .
(3,4-F₂-Ph)-CO-CH₂-COOEt + H₂N-NH₂ → 5-(3,4-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one + EtOH
Detailed research findings indicate that the reaction is generally high-yielding and proceeds cleanly. The product, a pyrazolone, can exist in several tautomeric forms, including the pyrazole-enol form, although it is often depicted in the pyrazolone-keto form. youtube.com
Table 1: Reaction Parameters for the Synthesis of 5-(3,4-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one This table outlines the typical reagents, stoichiometry, and conditions employed in the synthesis.
| Parameter | Details | Purpose |
| Starting Material | Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate | β-Ketoester precursor |
| Reagent | Hydrazine hydrate (H₂N-NH₂·H₂O) | Source of the two nitrogen atoms for the pyrazolone ring |
| Stoichiometry | ~1.1 equivalents of Hydrazine hydrate | A slight excess ensures complete conversion of the ketoester |
| Solvent | Ethanol (EtOH) | Provides a suitable medium for the reactants |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Facilitates hydrazone formation and cyclization |
| Temperature | Reflux (~78 °C for Ethanol) | Provides energy to overcome the activation barrier |
| Reaction Time | 2-4 hours | Typical duration for completion |
| Workup | Cooling and precipitation, followed by filtration | Isolation of the crude product |
| Purification | Recrystallization from a suitable solvent (e.g., Ethanol/Water) | To obtain the pure pyrazolone derivative |
Table 2: Characterization Data for the Synthesized Pyrazolone Derivative This table presents the structural information and expected analytical data for the product.
| Property | Data |
| Product Name | 5-(3,4-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one |
| Molecular Formula | C₉H₆F₂N₂O |
| Molecular Weight | 196.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 150-170 °C (Varies with purity) |
| ¹H NMR (DMSO-d₆) | δ ~3.0 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H), ~10.5 (br s, 1H, NH), ~11.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ ~40 (CH₂), ~115-130 (Ar-C), ~150 (C=N), ~170 (C=O) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1200-1300 (C-F stretch) |
Spectroscopic and Structural Analysis of this compound
The comprehensive characterization of novel chemical entities is fundamental to the advancement of chemical sciences. This article focuses on the spectroscopic and structural elucidation of the compound this compound, a molecule of interest in various fields of chemical research. Through the application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), a detailed portrait of its molecular architecture is achieved.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the analysis of this compound, the gas chromatography component separates the compound from any impurities based on its volatility and interaction with the stationary phase of the GC column, yielding a characteristic retention time.
Following separation, the mass spectrometry component bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion ([M]+) and its various fragments. The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (242.22 g/mol ). The fragmentation pattern provides a molecular fingerprint, confirming the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the ester and ketone groups, as well as the loss of the difluorophenyl moiety.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Structure | Predicted m/z | Notes |
|---|---|---|---|
| [M]+ | [C12H12F2O3]+ | 242 | Molecular Ion |
| [M - OCH2CH3]+ | [C10H7F2O2]+ | 197 | Loss of the ethoxy group |
| [C7H3F2O]+ | 141 | 3,4-difluorobenzoyl cation | |
| [C6H3F2]+ | 113 | 3,4-difluorophenyl cation | |
| [CH2CH2COOC2H5]+ | 101 | Fragment from cleavage adjacent to the ketone | |
| [COOC2H5]+ | 73 | Ethoxycarbonyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides valuable information about the molecular structure.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of two carbonyl groups (ketone and ester) would result in strong absorption bands in the region of 1680-1750 cm⁻¹. The C-F bonds of the difluorophenyl ring would produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C=C stretching and C-H stretching vibrations would also be clearly identifiable.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 | Medium |
| Aliphatic C-H | Stretching | 3000-2850 | Medium |
| Ester C=O | Stretching | 1750-1735 | Strong |
| Ketone C=O | Stretching | 1700-1680 | Strong |
| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |
| C-F | Stretching | 1300-1100 | Strong |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ucmerced.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure. ucmerced.edu
For this compound, a single-crystal X-ray diffraction analysis would reveal its solid-state conformation and how the molecules pack together in the crystal lattice. The analysis would yield key crystallographic parameters, including the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). While specific experimental data for this compound is not publicly available, the results of such an analysis would provide an unambiguous confirmation of its molecular structure and stereochemistry. This information is crucial for understanding its physical properties and for applications in materials science and drug design.
Table 3: Parameters Determined by X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., cubic, tetragonal). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Docking Studies for Intermolecular Interactions
Molecular modeling and docking are instrumental in predicting how a molecule interacts with other molecules, including biological macromolecules like proteins. These studies are foundational in fields such as drug discovery and materials science.
For Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate, molecular docking simulations would be employed to predict its binding affinity and mode of interaction within a protein's active site. The 3,4-difluorophenyl group can participate in various non-covalent interactions. The fluorine atoms, being highly electronegative, can engage in hydrogen bonds and halogen bonds. rsc.org The aromatic ring itself can form π-π stacking or π-cation interactions with corresponding residues in a binding pocket. nih.gov The ketone and ester functionalities are also key sites for hydrogen bonding.
A typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and its energy minimized.
Preparation of the Receptor: A target protein structure would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.
Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the defined binding site of the receptor, and various conformations and orientations would be sampled.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding free energy. The interactions of the best-scoring poses would be analyzed to understand the key intermolecular forces driving the binding.
Table 1: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Functional Group | Potential Interaction Type | Interacting Partner (Example) |
| 3,4-Difluorophenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Electron-rich atoms (e.g., Oxygen, Nitrogen) | |
| Ketone Carbonyl | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |
| Ethyl Ester | Hydrogen Bond Acceptor | Water, Polar amino acids |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide information about the distribution of electrons, orbital energies, and reactivity. researchgate.netepstem.net
For this compound, DFT calculations with a suitable basis set (e.g., 6-31G*) would be performed to determine:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov
Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule. The electrostatic potential map would highlight the electron-rich (negative potential) regions, such as the oxygen atoms of the ketone and ester, and the electron-poor (positive potential) regions. rsc.org
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom, providing insight into the polarity of different bonds. tandfonline.com
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Implication |
| HOMO Location | Likely on the difluorophenyl ring | Site of potential electrophilic attack |
| LUMO Location | Likely on the carbonyl groups and aromatic ring | Site of potential nucleophilic attack |
| Electrostatic Potential | Negative potential around oxygen atoms | Sites for hydrogen bonding and interaction with electrophiles |
| Positive potential on hydrogens and carbonyl carbon | Sites for interaction with nucleophiles |
Conformational Analysis and Stereochemical Prediction
The flexible nature of the ethyl butyrate (B1204436) chain in this compound means that the molecule can adopt numerous conformations. Conformational analysis aims to identify the most stable, low-energy conformers.
For this acyclic keto ester, key dihedral angles to consider would be those around the C-C bonds of the butyrate chain and the C-O bond of the ester. The relative energies of different conformers would be influenced by steric hindrance and intramolecular interactions.
Reaction Mechanism Elucidation and Transition State Studies
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
One important reaction to consider for this compound is its synthesis, likely via a Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with succinic anhydride (B1165640) or a derivative, followed by esterification. wikipedia.orgijstm.com Computational studies could elucidate the mechanism of the acylation step, identifying the structure of the acylium ion intermediate and the transition state for its attack on the aromatic ring. masterorganicchemistry.com
Another relevant reaction would be the reduction of the ketone to a secondary alcohol. libretexts.org Theoretical calculations could be used to compare the transition states and activation barriers for reduction using different reducing agents, providing insight into the reaction's feasibility and stereoselectivity. youtube.comuwindsor.caresearchgate.net These studies would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products.
Applications in Advanced Organic Synthesis
Utilization as a Key Building Block for the Construction of Complex Organic Scaffolds
While specific examples detailing the use of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate in the construction of complex organic scaffolds are not extensively documented in readily available literature, the reactivity of analogous β-ketoesters suggests its potential as a valuable building block. Compounds with similar structures are widely used in organic synthesis for their ability to participate in a variety of carbon-carbon bond-forming reactions. The presence of the ketone and ester functional groups allows for sequential or domino reactions to build intricate molecular frameworks. For instance, related compounds are employed in the synthesis of polycyclic structures and natural product analogues. The difluorophenyl group in the target molecule adds a layer of complexity and can influence the electronic properties and biological activity of the resulting scaffolds.
Intermediate for the Synthesis of Heterocyclic Compounds
The role of ketoesters as precursors for heterocyclic compounds is well-established, and this compound is no exception, though specific examples are sparse in the literature. Analogous compounds, such as ethyl 4,4,4-trifluoro-3-oxobutanoate and ethyl 4,4-difluoro-4-phenoxyacetoacetate, are frequently used to synthesize a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles. researchgate.netmdpi.com These reactions often involve condensation with dinucleophiles. For example, the reaction of similar ketoesters with compounds like anilines can lead to the formation of quinolinone derivatives. researchgate.net The general reactivity pattern suggests that this compound could be employed in similar synthetic strategies to produce novel heterocyclic systems bearing a 3,4-difluorophenyl moiety, which is of interest in medicinal chemistry due to the unique properties conferred by fluorine atoms.
Precursor for Chiral Molecules and Enantioselective Syntheses
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Ketoesters are common starting materials for the enantioselective synthesis of chiral alcohols and other stereochemically defined molecules. For instance, the asymmetric reduction of the keto group in compounds like ethyl 4-chloro-3-oxobutanoate is a key step in the synthesis of valuable chiral building blocks. nih.gov While specific research on the enantioselective reduction of this compound is not prominent, the established methodologies for similar substrates could likely be adapted. Such a transformation would yield chiral hydroxyesters, which are versatile intermediates for the synthesis of a variety of complex, optically active molecules. The development of chiral catalysts for these types of reductions is an active area of research. nih.gov
Role in the Development of Functionally Substituted Aromatic Systems
This compound inherently possesses a functionally substituted aromatic system. The difluorophenyl group is a key feature, and the reactivity of the butyrate (B1204436) chain can be exploited to introduce further functionality onto the aromatic ring or to build upon it. The fluorine atoms on the aromatic ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions. Although direct examples of using this specific compound to further elaborate aromatic systems are not widely reported, the principles of aromatic chemistry suggest this potential. Late-stage functionalization of aromatic rings is a significant area of research, with methods being developed for the selective introduction of various groups. nih.gov
Contribution to the Design and Synthesis of Specialty Organic Materials
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This makes fluorinated compounds, such as this compound, attractive building blocks for the design and synthesis of specialty organic materials. While there is no direct evidence in the searched literature of this specific compound being used for materials science applications, its structural motifs are relevant. The difluorophenyl group can enhance thermal stability, lipophilicity, and metabolic stability, which are desirable properties in materials for electronics, polymers, and liquid crystals. The development of new synthetic methodologies allows for the creation of diverse molecular scaffolds that could be used in the design of novel materials.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate?
The synthesis typically involves Claisen condensation between 3,4-difluorophenylacetone and ethyl oxalate under basic conditions (e.g., sodium ethoxide). Alternatively, coupling reactions using transition metal catalysts (e.g., palladium) can link fluorinated aryl halides to preformed oxobutanoate intermediates . Optimization of solvent systems (e.g., THF or DMF) and temperature gradients (60–100°C) is critical for achieving yields >70%.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm the ethyl ester moiety ( 1.2–1.4 ppm for CH, 4.1–4.3 ppm for OCH) and the difluorophenyl group ( 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., m/z 294.0 for [M+H]) .
- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of fluorine substituents .
Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity?
The 3,4-difluorophenyl group enhances electrophilicity at the ketone carbonyl, making it susceptible to nucleophilic attack (e.g., Grignard reagents or hydride reductions). Fluorine’s inductive effect also stabilizes intermediates in substitution reactions, as observed in analogous difluorophenyl derivatives .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 50–74% for similar esters ) often arise from:
- Steric hindrance : Bulky substituents on the aryl ring reduce accessibility to the carbonyl.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions.
- Catalyst deactivation : Trace moisture or oxygen can poison palladium catalysts in coupling reactions . Mitigation strategies include rigorous anhydrous conditions and catalyst regeneration protocols.
Q. How can computational modeling predict the compound’s bioactivity or regioselectivity in reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ketone carbonyl is a high-energy LUMO site, aligning with observed reactivity .
- Molecular docking : Models interactions with biological targets (e.g., cyclooxygenase enzymes) by simulating binding affinities of the difluorophenyl moiety to hydrophobic pockets .
Q. What strategies are effective for resolving conflicting spectroscopic data in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Isotopic labeling : Incorporation of F NMR or deuterated solvents clarifies fluorine environments and dynamic exchange processes .
- Synchrotron XRD : High-resolution crystallography resolves ambiguities in bond lengths/angles caused by fluorine’s electronegativity .
Methodological Considerations
Q. How can researchers design experiments to study the compound’s stability under varying pH conditions?
- Kinetic profiling : Monitor degradation via HPLC at pH 2–12, identifying hydrolysis products (e.g., 4-(3,4-difluorophenyl)-4-oxobutyric acid).
- Arrhenius analysis : Accelerated stability studies at elevated temperatures (40–80°C) predict shelf-life under standard lab conditions .
Q. What protocols validate the compound’s purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
